3-Chloro-6-ethenyl-4-methylpyridazine
Description
3-Chloro-6-ethenyl-4-methylpyridazine (CAS: 72392-36-0) is a substituted pyridazine derivative characterized by a chlorine atom at position 3, a methyl group at position 4, and an ethenyl (vinyl) group at position 4. Its molecular formula is C₇H₇ClN₂, with a molecular weight of 154.6 g/mol.
Properties
CAS No. |
1198016-63-5 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
3-chloro-6-ethenyl-4-methylpyridazine |
InChI |
InChI=1S/C7H7ClN2/c1-3-6-4-5(2)7(8)10-9-6/h3-4H,1H2,2H3 |
InChI Key |
UBCFUSYWNIMVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Substituent Variations and Reactivity
(a) 3-Chloro-4-methyl-6-(ethyl-d₅)-pyridazine
- Structure : Chlorine (C3), methyl (C4), and deuterated ethyl (C6) groups.
- Molecular Formula : C₇H₄ClD₅N₂; M.W. : 161.64 g/mol.
- Key Differences : The deuterated ethyl group replaces the ethenyl moiety, reducing unsaturation. This substitution alters metabolic stability and isotopic labeling applications, making it valuable in pharmacokinetic studies. However, synthetic complexity increases due to deuterium incorporation .
(b) 3-Chloro-6-methyl-4-phenylpyridazine
- Structure : Chlorine (C3), methyl (C4), and phenyl (C6) groups.
- Molecular Formula : C₁₁H₉ClN₂; M.W. : 204.66 g/mol.
- Key Differences : The phenyl group introduces steric bulk and aromatic π-electron density, enhancing interactions in medicinal chemistry (e.g., receptor binding). However, reduced solubility in polar solvents compared to the ethenyl analog may limit formulation flexibility .
(c) Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
- Structure : Chlorine (C3), ethyl carboxylate (C4), and phenyl (C6) groups.
- Molecular Formula : C₁₃H₁₁ClN₂O₂; M.W. : 262.7 g/mol.
Physicochemical Properties
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